molecular formula C15H23Cl3N2O2 B1653328 tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride CAS No. 1803604-71-8

tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride

Cat. No.: B1653328
CAS No.: 1803604-71-8
M. Wt: 369.7
InChI Key: NXKUEZOYDYLGFZ-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride: . This compound is characterized by its molecular structure, which includes a tert-butyl group, a dichlorophenyl moiety, and a propylamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride typically involves the following steps:

  • Preparation of the starting materials: : The synthesis begins with the preparation of 3,5-dichlorobenzyl chloride and tert-butyl carbamate.

  • Amination reaction: : The dichlorobenzyl chloride is reacted with propylamine to form the corresponding amine derivative.

  • Carbamate formation: : The resulting amine is then treated with tert-butyl carbamate to form the carbamate derivative.

  • Hydrochloride formation: : Finally, the carbamate derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce specific functional groups.

  • Substitution: : Substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: : Substitution reactions typically require strong nucleophiles and suitable solvents.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted derivatives at various positions on the aromatic ring.

Scientific Research Applications

This compound has several scientific research applications, including:

  • Chemistry: : Used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: : Investigated for its potential biological activity and interactions with biological targets.

  • Medicine: : Explored for its therapeutic potential in various medical applications.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which tert-butyl N-(3-{[(3,5-dichlorophenyl)methyl]amino}propyl)carbamate hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses.

Comparison with Similar Compounds

This compound can be compared with other similar compounds, highlighting its uniqueness:

  • Similar Compounds: : Other compounds with similar structures include tert-butyl N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine and tert-butyl N-cyclohexyloxy-3,5-dichlorophenylmethylamine.

Properties

IUPAC Name

tert-butyl N-[3-[(3,5-dichlorophenyl)methylamino]propyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22Cl2N2O2.ClH/c1-15(2,3)21-14(20)19-6-4-5-18-10-11-7-12(16)9-13(17)8-11;/h7-9,18H,4-6,10H2,1-3H3,(H,19,20);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXKUEZOYDYLGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNCC1=CC(=CC(=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803604-71-8
Record name Carbamic acid, N-[3-[[(3,5-dichlorophenyl)methyl]amino]propyl]-, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803604-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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